N'-hexylhexane-1,6-diamine N'-hexylhexane-1,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519779
InChI: InChI=1S/C12H28N2/c1-2-3-4-8-11-14-12-9-6-5-7-10-13/h14H,2-13H2,1H3
SMILES: CCCCCCNCCCCCCN
Molecular Formula: C12H28N2
Molecular Weight: 200.36 g/mol

N'-hexylhexane-1,6-diamine

CAS No.:

Cat. No.: VC13519779

Molecular Formula: C12H28N2

Molecular Weight: 200.36 g/mol

* For research use only. Not for human or veterinary use.

N'-hexylhexane-1,6-diamine -

Specification

Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
IUPAC Name N'-hexylhexane-1,6-diamine
Standard InChI InChI=1S/C12H28N2/c1-2-3-4-8-11-14-12-9-6-5-7-10-13/h14H,2-13H2,1H3
Standard InChI Key UCNXZIZMYUXGJN-UHFFFAOYSA-N
SMILES CCCCCCNCCCCCCN
Canonical SMILES CCCCCCNCCCCCCN

Introduction

Chemical Structure and Classification

N'-Hexylhexane-1,6-diamine belongs to the alkane α,ω-diamine family, featuring two primary amine groups at the termini of a linear hexane backbone, with a hexyl group attached to one nitrogen atom. The molecular structure confers both hydrophobicity (due to the hexyl chain) and reactivity (via the amines). The compound’s IUPAC name is N-hexylhexane-1,6-diamine, and its systematic designation reflects the position of the substituent and functional groups.

Key Structural Features:

  • Backbone: A six-carbon alkane chain (CH26-\text{CH}_2-_6-).

  • Amine Groups: Primary amines at positions 1 and 6, with one nitrogen bearing a hexyl group (NHC6H13-\text{NH}-\text{C}_6\text{H}_{13}).

  • Symmetry: The asymmetry introduced by the hexyl substituent differentiates it from simpler diamines like 1,6-hexamethylenediamine (HMD) .

Synthesis and Manufacturing

Primary Synthesis Route: Hydrogenation of Adiponitrile

The industrial-scale production of N'-hexylhexane-1,6-diamine predominantly involves the catalytic hydrogenation of adiponitrile (NC(CH2)4CN\text{NC}-(\text{CH}_2)_4-\text{CN}). The reaction proceeds under high-pressure hydrogen (\sim300 atm) and elevated temperatures (150–200°C) using cobalt or iron-based catalysts:

NC(CH2)4CN+4H2H2N(CH2)6NH2(with subsequent alkylation)\text{NC}-(\text{CH}_2)_4-\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2\text{N}-(\text{CH}_2)_6-\text{NH}_2 \quad \text{(with subsequent alkylation)}

The hexyl group is introduced via alkylation of one amine group, typically using hexyl bromide or through reductive amination with hexanal.

Table 1: Typical Reaction Conditions for Adiponitrile Hydrogenation

ParameterValue
CatalystCo/Fe on Al2_2O3_3
Temperature150–200°C
Pressure250–300 atm
Yield75–85%

Alternative Synthetic Pathways

  • Adipic Acid Route: Adipic acid (HOOC(CH2)4COOH\text{HOOC}-(\text{CH}_2)_4-\text{COOH}) is converted to the corresponding diamine via amidation followed by reduction. This method is less common due to lower yields.

  • Caprolactam Derivatives: Ring-opening of caprolactam with hexylamine under acidic conditions produces intermediates that are further reduced to the diamine.

Patent Insights: Catalytic Innovations

A 2013 patent (FR3014100A1) describes a streamlined process for synthesizing tertiary diamines, emphasizing catalytic efficiency and reduced separation steps. While focused on tetramethyl derivatives, the methodology—using unified reaction conditions for multiple precursors—hints at potential adaptations for N'-hexylhexane-1,6-diamine production .

Physicochemical Properties

Table 2: Physical and Chemical Properties of N'-Hexylhexane-1,6-Diamine

PropertyValue
Molecular FormulaC12H28N2\text{C}_{12}\text{H}_{28}\text{N}_2
Molar Mass200.37 g/mol
Melting Point42°C
Boiling Point265–270°C
Density0.89 g/cm3^3
SolubilityMiscible in water, ethanol
Vapor Pressure0.02 mmHg at 25°C

The compound’s amphiphilic nature (due to hydrophobic hexyl and hydrophilic amine groups) enables its use in surfactants and emulsifiers. Its basicity (pKa_a ~10.5 for primary amines) facilitates protonation in acidic environments, enhancing reactivity in polymer cross-linking .

Reactivity and Functional Applications

Polymer Chemistry

N'-Hexylhexane-1,6-diamine acts as a chain extender in polyurethanes and polyamides. The hexyl group imparts flexibility to polymer matrices, making it valuable in elastomers and thermoplastic resins. For example, in epoxy systems, it cross-links with bisphenol-A diglycidyl ether (DGEBA), enhancing tensile strength and thermal stability .

Corrosion Inhibition

The compound forms stable chelates with metal ions (e.g., Fe2+^{2+}, Cu2+^{2+}), preventing oxidative degradation. In cooling water systems, concentrations as low as 50 ppm reduce corrosion rates by 70–80%.

Pharmaceutical Intermediates

Its bifunctional reactivity enables synthesis of antimicrobial agents and chelators. Derivatives like hexyl-diamine-platinum complexes show promise in oncology, leveraging platinum’s DNA-cross-linking ability .

Industrial and Research Applications

Table 3: Key Applications of N'-Hexylhexane-1,6-Diamine

SectorUse CaseMechanism
PolymersPolyamide-6,6 modifiersChain extension via amine-epoxy reactions
CoatingsAnti-corrosion primersMetal ion chelation
PharmaceuticalsPlatinum-drug synthesisLigand for metal coordination
AdhesivesEpoxy toughening agentsCross-linking with resins

Recent Advances and Future Directions

While enzymatic synthesis of diamines (e.g., HMD via carboxylic acid reductases ) has gained traction, analogous green methods for N'-hexylhexane-1,6-diamine remain underexplored. Future research could optimize biocatalytic routes using engineered transaminases, reducing reliance on high-pressure hydrogenation. Additionally, computational modeling of its binding affinity with metal surfaces may yield next-generation corrosion inhibitors .

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